Product packaging for HBpep-SA(Cat. No.:)

HBpep-SA

Cat. No.: B12368798
M. Wt: 3132.4 g/mol
InChI Key: AWHZOZZVDFLAHW-GTWUGLNJSA-N
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Description

HBpep-SA is a modified, 26-amino-acid histidine-rich peptide (sequence: GHGVY GHGVY GHGPY GHGPY GHGLYW) derived from the Humboldt squid beak protein, engineered with a self-immolative (SA) disulfide-containing moiety conjugated to a specific lysine residue . This modification is the key to its function as a redox-activated intracellular delivery platform. The peptide undergoes liquid-liquid phase separation (LLPS) at physiological pH to form stable, micron-sized coacervate microdroplets with gel-like properties . These coacervates exhibit a remarkable capacity to passively recruit and encapsulate a diverse range of macromolecular cargos, including enzymes, antibodies, other peptides, and messenger RNAs (mRNAs), with high efficiency . The core research value of this compound lies in its ability to facilitate direct cytosolic delivery, bypassing traditional endocytic pathways and thereby avoiding endosomal entrapment . The mechanism of cellular uptake is a non-canonical, energy-dependent process that integrates features of both macropinocytosis and phagocytosis, involving active remodeling of the actin cytoskeleton and the formation of filopodia-like protrusions to engulf the coacervates . Once inside the cell, the high intracellular concentration of glutathione reduces the disulfide bond in the self-immolative side chain, triggering the disassembly of the coacervates and the subsequent release of the encapsulated bioactive cargo into the cytosol . This unique mechanism makes this compound a powerful tool for cell engineering, regenerative medicine research, and the study of intracellular signaling networks by functioning as a deliverable synthetic organelle or interaction hub .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C145H187N39O37S2 B12368798 HBpep-SA

Properties

Molecular Formula

C145H187N39O37S2

Molecular Weight

3132.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-6-[2-(2-acetyloxyethyldisulfanyl)ethoxycarbonylamino]-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C145H187N39O37S2/c1-79(2)46-102(137(210)175-106(50-86-25-35-97(189)36-26-86)139(212)180-113(144(217)218)52-88-59-153-100-15-9-8-14-99(88)100)169-117(192)66-158-133(206)109(54-90-61-148-75-164-90)170-119(194)67-155-129(202)103(47-83-19-29-94(186)30-20-83)176-140(213)114-17-12-40-183(114)124(199)72-161-135(208)111(56-92-63-150-77-166-92)172-118(193)65-154-128(201)101(16-10-11-39-152-145(219)221-43-45-223-222-44-42-220-82(7)185)174-138(211)107(51-87-27-37-98(190)38-28-87)177-141(214)115-18-13-41-184(115)125(200)73-162-136(209)112(57-93-64-151-78-167-93)173-121(196)69-157-131(204)105(49-85-23-33-96(188)34-24-85)179-143(216)127(81(5)6)182-123(198)71-160-134(207)110(55-91-62-149-76-165-91)171-120(195)68-156-130(203)104(48-84-21-31-95(187)32-22-84)178-142(215)126(80(3)4)181-122(197)70-159-132(205)108(168-116(191)58-146)53-89-60-147-74-163-89/h8-9,14-15,19-38,59-64,74-81,101-115,126-127,153,186-190H,10-13,16-18,39-58,65-73,146H2,1-7H3,(H,147,163)(H,148,164)(H,149,165)(H,150,166)(H,151,167)(H,152,219)(H,154,201)(H,155,202)(H,156,203)(H,157,204)(H,158,206)(H,159,205)(H,160,207)(H,161,208)(H,162,209)(H,168,191)(H,169,192)(H,170,194)(H,171,195)(H,172,193)(H,173,196)(H,174,211)(H,175,210)(H,176,213)(H,177,214)(H,178,215)(H,179,216)(H,180,212)(H,181,197)(H,182,198)(H,217,218)/t101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,126-,127-/m0/s1

InChI Key

AWHZOZZVDFLAHW-GTWUGLNJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)CNC(=O)[C@H](CC4=CNC=N4)NC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC7=CNC=N7)NC(=O)CNC(=O)[C@H](CCCCNC(=O)OCCSSCCOC(=O)C)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@@H]9CCCN9C(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)CNC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC7=CNC=N7)NC(=O)CNC(=O)C(CCCCNC(=O)OCCSSCCOC(=O)C)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C9CCCN9C(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CN

Origin of Product

United States

Molecular Architecture and Engineered Variants of Hbpep Sa

Fundamental Peptide Sequence and Repeats

The fundamental HBpep sequence, from which HBpep-SA is derived, is a 26-residue peptide. frontiersin.org It is characterized by five repeats of the pentapeptide motif Gly-His-Gly-X-Tyr (GHGXY), where X is a variable residue. biorxiv.orgfrontiersin.orgbiorxiv.org In the natural HBP sequence, X can be Val (V), Pro (P), or Leu (L). biorxiv.orgbiorxiv.org HBpep also includes a C-terminal Tryptophan (W) residue, which, along with the GHGXY repeats, is significant for driving phase separation. frontiersin.org A minimum of four GHGXY repeats is generally required for coacervate formation in HBpeps. researchgate.netrsc.orgbiorxiv.org

The core HBpep sequence is GHGVY GHGVY GHGPY GHGPY GHGLY W. researchgate.netbiorxiv.org

Design Principles of Self-Immolative Moieties in this compound

The design of this compound involves the incorporation of a self-immolative moiety, typically conjugated to a specific amino acid residue within the peptide sequence. biorxiv.orgbiorxiv.orgacs.orgrsc.org In the case of this compound and related variants like HBpep-SP, this modification is often made to a lysine (B10760008) (K) residue that has been introduced into the sequence. biorxiv.orgbiorxiv.orgacs.orgnih.govresearchgate.netjustia.com The self-immolative moiety is designed to undergo cleavage under specific environmental conditions, leading to the disassembly of the coacervate and release of encapsulated cargo. biorxiv.orgbiorxiv.orgrsc.orgnih.govresearchgate.netjustia.comrsc.org

For this compound and HBpep-SP, the self-immolative moiety is disulfide-based, making the coacervates redox-responsive. biorxiv.orgbiorxiv.orgrsc.orgnih.govresearchgate.netjustia.comrsc.org This design allows for triggered release in the reducing environment of the cytosol, which is rich in glutathione (B108866) (GSH). biorxiv.orgbiorxiv.orgresearchgate.netjustia.comrsc.org The conjugation to the epsilon (ε)-amino group of the lysine residue is utilized due to its nucleophilicity, providing a reactive site for modification. justia.com This modification can mask the charge of the lysine residue under neutral conditions, influencing the phase separation behavior which is dependent on the peptide's charge properties. justia.com

Rational Modifications for Tunable Properties and Functionality

Rational modifications to the HBpep sequence and the incorporation of functional residues are employed to tune the properties and functionality of the resulting coacervates, including phase behavior, viscoelasticity, and cargo release kinetics. biorxiv.orgbiorxiv.orgrsc.orgbiorxiv.orgresearchgate.netrsc.org

Amino Acid Substitutions and Their Impact on Sequence-Activity Relationships

Amino acid substitutions within the GHGXY repeat motif, particularly at the X position, significantly impact the coacervation behavior of HBpep variants. biorxiv.orgbiorxiv.orgrsc.orgbiorxiv.orgrsc.org Studies have investigated the effect of substituting the X position with various amino acids, including charged residues like Arginine (R), Lysine (K), and Glutamic acid (E), as well as aromatic residues like Tyrosine (Y). biorxiv.orgbiorxiv.org

Research findings indicate that variants with charged residues (K, R, E) may remain in solution across a range of pH values and peptide concentrations, while aromatic residues like Tyrosine can promote aggregation due to strong hydrophobic and π-π interactions. biorxiv.orgbiorxiv.org Hydrophobicity is a crucial factor in coacervate formation, with increasing hydrophobicity at the X position generally leading to decreased critical concentration (Ccrit) for coacervation. rsc.orgbiorxiv.orgrsc.orgnih.gov

X Position ResidueHydrophobicity IndexCoacervate FormationCritical Concentration (Ccrit)Coacervate Size
Leucine (B10760876) (L)HighConsistent0.5 mM~1.8 μm
Isoleucine (I)HighConsistentNot specifiedNot specified
Phenylalanine (F)HighestViscous gelNot specifiedNot specified
Valine (V)MediumConsistent0.75 mM~1 μm
Proline (P)LowerConsistent1 mM~0.2 μm
Alanine (A)LowNo dropletsNot applicableNot applicable
Asparagine (N)LowestNo dropletsNot applicableNot applicable

The viscoelastic properties of HBpep coacervates can also be tuned by single residue mutations, which may influence secondary structure content. rsc.orgbiorxiv.orgrsc.orgnih.gov While some studies on (GHGXY)₄ variants did not observe significant secondary structures, their mechanical properties correlated strongly with hydrophobicity. rsc.orgbiorxiv.orgrsc.orgnih.gov Molecular dynamics simulations have provided insights into the residue-residue contacts driving LLPS, showing that even a single residue change can lead to different interaction patterns and potentially distinct rheological properties. rsc.org

Incorporation of Functional Residues for Modulated Coacervation

The incorporation of specific functional residues, such as lysine, allows for further modulation of HBpep's coacervation behavior and enables the conjugation of self-immolative moieties. biorxiv.orgbiorxiv.orgacs.orgnih.govjustia.com Introducing a positively charged lysine residue can disrupt self-coacervation under physiological conditions. biorxiv.orgbiorxiv.org Functionalizing this added lysine with a disulfide-based self-immolative moiety, as in HBpep-KSP or this compound, allows for the creation of peptides that can form coacervates and release cargo in response to a reducing environment like the cytosol. biorxiv.orgbiorxiv.orgacs.orgrsc.orgnih.govresearchgate.netjustia.comrsc.org

Simulations suggest that modifying the side group of lysine with moieties like SA or SP can impact the water content within aggregates, potentially leading to precipitation rather than coacervation under certain simulation conditions, although increasing interaction with water can promote coacervate formation with higher water content. acs.org The ability to modulate phase behavior by adjusting the ratio of cationic-to-aromatic peptide variants highlights the versatility of this peptide family in forming complex coacervates under varying conditions. biorxiv.org

This compound exhibits phase separation at pH values below 6.5, forming stable microdroplets. invivochem.commedchemexpress.com This pH-dependent behavior is influenced by the charge state of the peptide, particularly the histidine residues, which are critical for phase separation driven by H-bonding with tyrosine residues. researchgate.netbiorxiv.org At pH 6, when the peptide is more positively charged, it tends to form small oligomers, whereas at physiological pH (7.4), it forms micron-sized coacervates. frontiersin.orgcsic.es The coacervation process can be induced by factors such as pH shift or temperature shift. nih.govbiorxiv.org

The incorporation of functional residues and self-immolative linkers allows for the design of HBpep variants with tailored release mechanisms, responding to specific intracellular cues like the presence of GSH. biorxiv.orgbiorxiv.orgrsc.orgnih.govresearchgate.netjustia.comrsc.org This rational design approach facilitates the development of coacervate-based systems with tunable properties for various applications. biorxiv.orgbiorxiv.orgrsc.orgbiorxiv.orgresearchgate.netrsc.org

Principles of Liquid Liquid Phase Separation in Hbpep Sa Systems

Molecular Driving Forces Underlying HBpep-SA Coacervation

The formation of coacervates by this compound is not driven by a single interaction but rather a combination of weak, non-covalent forces. These interactions collectively overcome the entropy that favors a mixed state, leading to the segregation of peptide molecules into a dense phase. wikipedia.orgcpu-bioinfor.orgnih.govinvivochem.cnuwm.edu.pl

Role of Cation-π Interactions

Cation-π interactions play a significant role in the phase behavior of HBpep and its variants, including those that contribute to the coacervation of this compound systems. These interactions occur between positively charged amino acid residues, such as arginine or lysine (B10760008), and the electron-rich π systems of aromatic residues like tyrosine and tryptophan. nih.govuwm.edu.plcpu-bioinfor.orgcpu-bioinfor.org Studies on HBpep variants have shown that cation-π interactions, particularly between arginine and tyrosine residues, can promote phase separation and stabilize complex coacervates. nih.govcpu-bioinfor.orguwm.edu.pl The presence of aromatic residues like tryptophan in the HBpep sequence is also considered important for driving phase separation, contributing to these cation-π interactions. invivochem.cnresearchgate.net

Contribution of π-π Stacking Interactions

π-π stacking interactions, arising from the favorable interactions between the aromatic rings of residues like phenylalanine, tyrosine, and tryptophan, are another key molecular force driving peptide-mediated LLPS. uwm.edu.pl In the context of HBpep and its variants, π-π stacking involving aromatic residues contributes to the inter-peptide interactions that lead to coacervate formation. nih.govuwm.edu.plcpu-bioinfor.org The presence of tryptophan at the C-terminus of HBpep is specifically noted for its role in enhancing and stabilizing coacervate formation, likely through π-π stacking and other interactions. nih.gov

Significance of Hydrogen Bonding Networks

Hydrogen bonding is a crucial interaction that contributes to the driving forces behind LLPS in peptide systems. cpu-bioinfor.orginvivochem.cnuwm.edu.plnih.gov For HBpep, hydrogen bonding networks are significant for phase separation, particularly involving the interaction between deprotonated histidine residues and tyrosine residues. invivochem.cnwikipedia.org These interactions can facilitate coacervation even in physiological buffers without the need for crowding agents. invivochem.cnwikipedia.org The disruption of hydrogen bonds can lead to the dissolution of coacervate droplets, highlighting their importance in maintaining the structure and function of the peptide coacervates. uwm.edu.pl

Influence of Hydrophobic Interactions

Hydrophobic interactions, which drive the aggregation of nonpolar amino acid residues to minimize their exposure to water, are also fundamental to the self-assembly processes that lead to coacervation in HBpep systems. nih.govinvivochem.cnuwm.edu.plnih.gov These interactions play a significant role in the self-coacervation process. nih.gov The hydrophobicity of residues at specific positions within the HBpep sequence, such as the X position in the GHGXY repeat, can significantly impact coacervate formation and its properties. wikipedia.org Increasing the hydrophobicity at this position has been shown to decrease the critical concentration required for coacervate formation. wikipedia.org

Environmental Modulators of this compound Phase Behavior

The phase behavior of this compound and the formation of coacervate droplets are highly sensitive to environmental cues. These external factors can modulate the delicate balance of intermolecular forces, triggering or disrupting phase separation. nih.govuwm.edu.plnih.gov

pH-Dependent Coacervate Formation Dynamics

pH is a critical environmental modulator of HBpep and this compound phase separation, largely due to the presence of histidine residues in the peptide sequence. citeab.cominvivochem.cnnih.govinvivochem.cninvivochem.cnresearchgate.netnih.gov Histidine residues have a pKa near physiological pH, meaning their protonation state is highly sensitive to changes in acidity. uwm.edu.pl This pH sensitivity influences the charge state of the peptide, which in turn affects electrostatic interactions and hydrogen bonding networks crucial for coacervation. uwm.edu.pluwm.edu.pl

HBpep is largely soluble in acidic buffers, such as at pH 4.5, where histidine residues are predominantly protonated, resulting in a net positive charge and favoring a homogeneous solution. citeab.cominvivochem.cn As the pH increases towards physiological levels (around pH 7.4), histidine residues become deprotonated, reducing the net positive charge of the peptide. citeab.cominvivochem.cnnih.govuwm.edu.pl This decrease in charge weakens electrostatic repulsion between peptide molecules and promotes the formation of coacervates driven by other forces like hydrogen bonding and hydrophobic interactions. cpu-bioinfor.orgnih.govinvivochem.cnuwm.edu.plwikipedia.org

Research has shown that HBpep and this compound undergo phase separation at physiological pH. citeab.cominvivochem.cnnih.govinvivochem.cnresearchgate.net The extent of coacervation, including the size and number of coacervate particles, can be dependent on peptide concentration and pH. citeab.cominvivochem.cn For instance, increasing peptide concentration at a given pH can lead to larger and more numerous coacervates. citeab.cominvivochem.cn this compound has shown similar concentration-dependent coacervation behavior to HBpep, although with slightly smaller particle sizes under similar conditions. citeab.cominvivochem.cnbiorxiv.org

Studies investigating HBpep variants have demonstrated that the pH range for phase separation can be influenced by the amino acid substitutions, particularly at the X position in the GHGXY repeat, which can alter the isoelectric point and interaction profiles of the peptide. uwm.edu.pl

The pH-dependent phase separation of this compound allows for the formation of coacervate microdroplets under specific conditions, which can be utilized for various applications, including the encapsulation and delivery of macromolecules. citeab.cominvivochem.cnwikipedia.orgnih.gov

Research Findings on this compound Coacervation

PeptideConcentration Range for Coacervation (pH 7.4, 100 mM NaCl)Average Coacervate Diameter (at ≥ 0.5 mg/mL)Partitioning to Coacervate Phase (at 0.5 mg/mL)
HBpep0.1 to 2 mg/mL (~35-700 µM) citeab.cominvivochem.cn> 2 µm (range 1-6 µm) citeab.cominvivochem.cnMajority condensed invivochem.cn
This compound0.1 to 2 mg/mL (~35-700 µM) citeab.cominvivochem.cnSlightly smaller than HBpep citeab.cominvivochem.cnbiorxiv.orgHigher fraction partitioned than HBpep invivochem.cn

Note: Data compiled from cited sources. Specific values may vary depending on experimental conditions.

Influence of Ionic Strength on Phase Separation

Ionic strength plays a significant role in modulating the electrostatic interactions between charged molecules, thereby influencing LLPS. Higher ionic strength and the presence of kosmotropic salts can promote phase separation by enhancing peptide-peptide interactions and hydrophobic effects. rsc.org

Studies on HBpep variants have shown that coacervate formation can occur over a range of NaCl concentrations. The highest relative turbidity, indicative of robust coacervation, was observed at 150 mM NaCl and pH 7.4 for certain variants. biorxiv.org Standard conditions reported for inducing this compound coacervation via pH shift often involve a buffer containing 100 mM NaCl at pH 7.4. nih.govbiorxiv.org This suggests that a specific range of ionic strength is conducive to the phase separation of this compound.

Temperature-Dependent Phase Transition Characteristics

This compound, similar to its parent peptide HBpep, demonstrates temperature-dependent phase transition behavior consistent with an Upper Critical Solution Temperature (UCST). nih.govbiorxiv.orgresearchgate.net This means that the peptide is soluble at higher temperatures and undergoes LLPS to form coacervates when the temperature is lowered. For HBpep, LLPS can be induced by shifting the temperature from 50°C to room temperature (23°C). nih.govbiorxiv.orgresearchgate.net this compound exhibits similar behavior, with temperature shifts also leading to the formation of coacervates with comparable size and number to those formed by pH shift. nih.govbiorxiv.org

Peptide Concentration Effects on Coacervate Morphology

The concentration of this compound peptide significantly influences the characteristics of the resulting coacervate morphology, specifically affecting both the size and number of the coacervate particles formed. nih.govbiorxiv.org Research indicates a concentration-dependent relationship for both HBpep and this compound. nih.govbiorxiv.org

At peptide concentrations of 0.5 mg/mL and higher, the average diameter of HBpep particles was observed to be greater than 2 µm, with a size range typically between 1 and 6 µm. nih.govbiorxiv.org this compound exhibited similar trends in particle size, although the sizes were reported to be slightly smaller compared to HBpep under similar conditions. nih.govbiorxiv.org Furthermore, at a concentration of 0.5 mg/mL, a larger fraction of the this compound peptide was found to partition into the coacervate phase. nih.govbiorxiv.org Studies involving peptide concentrations ranging from 0.1 to 2 mg/mL have demonstrated that varying the initial peptide concentration directly impacts the resulting coacervate size and the number of particles formed. nih.govbiorxiv.org

Summary of Peptide Concentration Effects on Coacervate Morphology

Peptide Concentration (mg/mL)Average Particle Diameter (µm) (HBpep)Average Particle Diameter (µm) (this compound)Notes
0.1 - <0.5SmallerSmallerConcentration-dependent size and number. nih.govbiorxiv.org
≥ 0.5> 2 (range 1-6)Slightly smaller than HBpepLarger particles formed. nih.govbiorxiv.org

Note: Data is based on observations reported in the cited literature and represents general trends. Specific values may vary depending on exact experimental conditions.

Structural and Material Characterization of Hbpep Sa Coacervates

Coacervate Morphology and Size Distribution Dynamics

HBpep-SA coacervates typically form micron-sized droplets through processes like pH shift or temperature shift-induced LLPS. The size and number of these coacervates are dependent on the peptide concentration nih.govbiorxiv.org. For instance, at concentrations of 0.5 mg/mL or higher, HBpep coacervates (a related peptide) can exhibit average diameters larger than 2 µm, ranging from 1–6 µm nih.govbiorxiv.org. Similar size and numbers of particles were observed for this compound when induced by temperature shift compared to pH shift nih.gov. Studies have shown that at pH 7.4, HBpep coacervate droplet sizes can vary from 400–800 nm, with the size being dependent on both time and concentration csic.es. Micrometer-sized droplets were observed within minutes at higher concentrations (1 mg/mL), while lower concentrations (0.25 mg/mL) resulted in sub-µm size particles csic.es. The distribution and aggregation state of this compound have been quantified in simulation studies, showing that the configuration of molecules can reach equilibrium over time acs.org.

Rheological and Viscoelastic Properties of this compound Condensates

This compound coacervates exhibit viscoelastic properties, a characteristic indicated by the storage modulus (G') being greater than the loss modulus (G'') rsc.orgbiorxiv.org. Rheological studies on related minimal HBpep sequences have demonstrated that the viscoelastic properties of the coacervates can be tuned by minor alterations in the peptide's primary sequence, which can influence secondary structure content and hydrophobicity rsc.orgbiorxiv.org. Increased hydrophobicity through amino acid mutations can strengthen the viscoelastic properties rsc.org. Attempts have been made to assess the viscoelastic properties of HBpep and this compound coacervates using techniques like Atomic Force Microscopy (AFM) nanoindentation nih.gov. HBpep coacervates were found to spread onto the mica surface, preventing moduli measurements, while this compound coacervates, being slightly flattened, allowed for some force-displacement curves to be obtained nih.gov. This compound is noted to be more hydrophobic than HBpep, and more hydrophobic peptides have been shown to exhibit a higher storage modulus, suggesting this compound coacervates may be less deformable nih.gov.

Internal Molecular Mobility and Diffusion within Coacervates

The internal molecular mobility and diffusion within this compound coacervates have been investigated using techniques such as Fluorescence Recovery After Photobleaching (FRAP) biorxiv.orgresearchgate.netbiorxiv.org. FRAP experiments on this compound coacervates have indicated very limited or slow fluorescence recovery over time, suggesting slow diffusion and a more gel-like state for these particles under certain conditions biorxiv.org. This reduced molecular mobility is consistent with observations of gel-like properties in related coacervate systems researchgate.netbiorxiv.org. Diffusion coefficient analysis in simulations has revealed that diffusion speeds of molecules can be higher prior to aggregation and formation of the condensed phase acs.org. The limited diffusion within this compound coacervates suggests a relatively restricted environment for encapsulated molecules biorxiv.org.

Mechanisms of Cellular Interaction and Intracellular Dynamics of Hbpep Sa Coacervates

Coacervate-Membrane Adsorption and Interface Interactions

Studies using model lipid membranes, such as supported lipid bilayers (SLBs), have provided insights into the interaction between HBpep coacervates and cellular membranes researchgate.netfrontiersin.orgcsic.es. At physiological pH, where HBpep coacervates are largely uncharged, their adsorption onto SLBs is reported to be fully reversible, suggesting the absence of significant lipid bilayer rearrangement researchgate.netfrontiersin.orgcsic.es. This behavior is distinct from that of traditional cationic drug delivery systems or cell-penetrating peptides, which often involve insertion into or perturbation of the lipid bilayer frontiersin.orgcsic.es. The findings suggest that HBpep coacervates at physiological pH are unlikely to cross the cell membrane via a simple passive mechanism researchgate.netfrontiersin.orgcsic.es. However, at pH 6, where HBpep forms small oligomers with a net positive charge, insertion into the lipid bilayer of model membranes is observed, facilitated by interactions with charged lipids and cholesterol researchgate.netfrontiersin.orgcsic.es. Intracellular leucine (B10760876) coacervates have shown co-localization with membrane signals, indicating interactions between the coacervates and lipids within the cell rsc.org.

Molecular and Cellular Pathways of Internalization

The cellular uptake of HBpep-SA coacervates is an energy-dependent process rsc.org. It has been suggested that HBpep particles, including this compound, are taken up by cells through actin-mediated macropinocytosis and phagocytosis nih.govbiorxiv.orgresearchgate.net. This internalization process is described as a non-canonical pathway that integrates features of both macropinocytosis and phagocytosis researchgate.net.

Investigation of Macropinocytosis Mechanisms

Research indicates that macropinocytosis likely plays an important role in the endocytosis of HBpep coacervates rsc.org. Treatment with wortmannin, an inhibitor of macropinocytosis, significantly reduced the uptake of coacervates rsc.org. This suggests that the formation of macropinosomes is involved in their cellular entry rsc.org.

Analysis of Phagocytosis-like Uptake

Alongside macropinocytosis, phagocytosis has also been suggested as a mechanism for the cellular uptake of HBpep particles nih.govbiorxiv.orgresearchgate.net. Studies using electron microscopy have indicated that cells take up HBpep-SP peptide coacervates through phagocytosis and macropinocytosis rsc.org. The internalization mechanism for viscoelastic, glassy coacervate droplets is described as combining features of non-specific fluid uptake by macropinocytosis and particulate uptake of phagocytosis researchgate.net.

Role of Actin Cytoskeleton Remodeling in Internalization

The cellular uptake of this compound coacervates involves active remodeling of the actin cytoskeleton researchgate.net. Experiments using small molecule inhibitors that interfere with actin polymerization confirm the active role of cytoskeleton remodeling in the internalization process researchgate.net. This is further supported by electron microscopy imaging researchgate.net. Actin-driven membrane ruffling has been noted as a requirement for the translocation of other coacervate systems nih.gov.

Cholesterol-Dependent Membrane Engagement

The interaction of this compound coacervates with the cell membrane appears to be cholesterol-dependent researchgate.net. Experiments using giant unilamellar vesicles (GUVs) show that the coacervates attach to the bounding membrane in a cholesterol-dependent manner researchgate.net. Some studies suggest that the coacervates may cross the cell membrane through an energy-independent pathway potentially involving cholesterol-dependent lipid rafts nih.govrsc.orgacs.orgacs.org. However, other studies using inhibitors of cholesterol-mediated lipid rafting, such as methyl β-CD, did not observe a significant impact on coacervate uptake rsc.org. Ongoing studies using electron microscopy and live cell imaging also suggest a non-canonical uptake pathway mediated by cholesterol frontiersin.org.

Intracellular Disassembly and Cargo Release Kinetics

Upon entering the intracellular environment, particularly the cytosol, this compound coacervates are designed to partially disassemble nih.govbiorxiv.org. This disassembly is a crucial step for the release of encapsulated cargo nih.govnih.govbiorxiv.org. This compound is a redox-sensitive variant, and its disassembly is triggered by the reducing environment of the cytosol, specifically by the presence of glutathione (B108866) (GSH) nih.govbiorxiv.orgnih.govrsc.orgacs.orgacs.orgacs.org.

The partial disassembly of this compound condensates in the cytosol is thought to increase their pore sizes, allowing larger molecules, such as GFP, to diffuse into the coacervate interior nih.govbiorxiv.org. While some cargo release can occur through stochastic escape from membrane encapsulation following uptake nih.govbiorxiv.orgresearchgate.net, the redox-activated disassembly mechanism of this compound is intended to enhance cargo release into the cytoplasm nih.govbiorxiv.orgresearchgate.net.

The kinetics of cargo release can be influenced by the properties of the coacervate, including its viscoelastic nature rsc.orgresearchgate.net. The hydrophobic nature of the peptide sequence in some HBpep variants can potentially slow down the release kinetics by hindering the accessibility of water and GSH biorxiv.org. Designing complex coacervates with a more hydrophilic interior could offer improved solutions for facilitating rapid cargo release biorxiv.org.

Data on the partitioning of cargo within this compound coacervates indicates that some proteins may be situated on the surface of the clusters acs.org. For example, simulations showed that loaded proteins remained on the surface of this compound clusters, with engulfment percentages ranging from 35% to 60% acs.org. This suggests that while cargo is associated with the coacervate, its initial location might influence release dynamics.

Here is a table summarizing some data on coacervate size:

Peptide VariantConcentration (mg/mL)MethodAverage Diameter (µm)
HBpep0.5 or higherpH shift> 2 (range 1-6)
This compound0.5 or higherpH shiftSlightly smaller than HBpep
(GHGLY)4Not specifiedNot specified~1.8
(GHGVY)4Not specifiedNot specified~1.0
(GHGPY)4Not specifiedNot specified~0.2

The release kinetics of cargo from redox-responsive peptide coacervates, including those based on this compound, can be measured by techniques such as monitoring turbidity changes upon reduction rsc.org.

Redox-Activated Disassembly via Glutathione (GSH) Triggering

A key feature of this compound is its responsiveness to the reducing environment of the cell's cytosol, specifically the high concentration of glutathione (GSH) biorxiv.orgjustia.comnih.govrsc.org. The cytosol has a significantly higher concentration of GSH compared to the extracellular environment justia.com.

This compound is engineered with a disulfide bond within a self-immolative moiety attached to a lysine (B10760008) residue biorxiv.orgjustia.comnih.gov. In the presence of the reducing agent GSH, this disulfide bond is cleaved justia.comnih.gov. The reduction of the disulfide bond triggers the self-catalytic cleavage of the self-immolative moiety from the lysine residue justia.com. This cleavage restores the amino group on the lysine side chain, which becomes charged at physiological pH justia.com. This change in the peptide's chemical structure and charge state leads to the disassembly or dissolution of the coacervate structure justia.comnih.gov.

This GSH-triggered disassembly is a critical mechanism for releasing the encapsulated macromolecular cargo into the cytosol justia.comnih.govrsc.org. Studies have shown that this compound coacervates undergo disassembly once inside cells, facilitating the release of loaded therapeutics nih.gov. The rate of cargo release can be influenced by modifications to the conjugate moiety side group ntu.edu.sg.

Analysis of Intracellular Pore Size Alterations upon Disassembly

Upon entering the intracellular environment and undergoing partial disassembly triggered by the cytosolic reducing conditions, this compound coacervates are suggested to experience an increase in their internal pore size nih.govbiorxiv.orgresearchgate.net.

Initially, in vitro experiments with this compound coacervates loaded with proteins like VHH4-mCherry showed that target proteins could only be recruited to the surface, likely due to the small pore size of the coacervates nih.govresearchgate.net. However, once these coacervates were taken up by cells, recruitment of target proteins, such as GFP, was observed within the interior of the coacervates nih.govbiorxiv.orgresearchgate.net.

This difference in cargo recruitment topology between in vitro and intracellular environments implies that the this compound condensates undergo partial disassembly in the cytosol, leading to an increase in their pore sizes nih.govbiorxiv.orgresearchgate.net. This increased pore size allows larger molecules, such as GFP, to diffuse into the interior of the disassembled or partially disassembled coacervate structure nih.govbiorxiv.orgresearchgate.net. While this phenomenon has been observed, further testing is indicated to fully characterize the extent and nature of these intracellular pore size alterations nih.govbiorxiv.orgresearchgate.net.

Intracellular Organization and Function as Synthetic Compartments

This compound coacervates are being explored for their potential to function as stable synthetic hubs or organelles within cells nih.govbiorxiv.orgresearchgate.net. The goal is to create deliverable synthetic compartments that can be fabricated in vitro and maintain their structure and function inside living cells for extended periods nih.govbiorxiv.orgresearchgate.net.

Following cellular uptake, HBpep and this compound particles have been observed in the cytosol, exhibiting diffusive motion nih.gov. While some studies initially focused on smaller particles for cytosolic cargo release, there is interest in using larger this compound coacervates (1-5 µm diameter) as stable intracellular compartments nih.govbiorxiv.orgresearchgate.net. These larger coacervates are efficiently taken up by various cell types nih.govresearchgate.net.

The ability of this compound coacervates to encapsulate and concentrate specific molecules allows them to act as synthetic compartments rsc.orgrsc.org. This compartmentalization can be used to spatially organize biochemical reactions or recruit endogenous cellular components rsc.orgresearchgate.net. By embedding functional molecules like nanobodies within these coacervates, they can interface with and target native intracellular proteins, effectively creating synthetic interaction hubs nih.govbiorxiv.orgresearchgate.net.

Advanced Methodologies for the Study of Hbpep Sa Systems

Spectroscopic and Advanced Imaging Techniques

Spectroscopic and advanced imaging techniques provide invaluable insights into the formation, morphology, and spatiotemporal behavior of HBpep-SA coacervates. These methods allow for both bulk and single-particle level analysis, offering a multi-faceted understanding of the system.

Turbidity measurements are a fundamental technique to assess the liquid-liquid phase separation (LLPS) of this compound. This method quantifies the degree of light scattering in a solution, which correlates with the formation and density of coacervate droplets. The turbidity of this compound solutions is highly dependent on environmental factors such as pH.

Research has shown that the propensity of histidine-rich peptides like HBpep to form coacervates is pH-dependent. At a physiological pH of approximately 7.4, which is near the peptide's isoelectric point, the highest turbidity is observed, indicating robust coacervation. frontiersin.org Conversely, in acidic conditions (below the pKa of histidine, around 6) or at pH values above 9, there is minimal turbidity, signifying that the peptide remains largely soluble and does not phase separate. frontiersin.org This pH-dependent behavior is attributed to electrostatic repulsions at pH values distant from the isoelectric point. frontiersin.org

Furthermore, turbidity measurements reveal a concentration-dependent increase in coacervation. For HBpep, a detectable increase in turbidity is observed at a concentration of 0.2 mg/mL, with the signal plateauing at higher concentrations around 0.6 mg/mL. frontiersin.org

Table 1: pH-Dependent Turbidity of HBpep Solutions
pHTurbidity (OD600)State of HBpep
&lt; 6.0MinimalSoluble (monomeric or low-level oligomerization)
7.4HighestCoacervates
&gt; 9.0MinimalSoluble

Fluorescence microscopy is a powerful tool for visualizing this compound coacervates and understanding their localization and dynamics, particularly within cellular environments. By labeling the this compound peptide or cargo molecules with fluorophores, researchers can track the uptake, distribution, and fate of the coacervates in real-time.

Studies have utilized fluorescence microscopy to demonstrate the loading of cargo, such as green fluorescent protein (GFP) and nanobodies fused with mCherry, into this compound particles. nih.gov This technique allows for the quantification of cargo enrichment within the coacervates. nih.gov For instance, a nearly two- to three-fold increase in the internal concentration of cargo has been observed within HBpep coacervates compared to the surrounding medium. nih.gov

Furthermore, fluorescence recovery after photobleaching (FRAP) experiments on fluorescently labeled this compound condensates have been conducted to probe the internal dynamics of these structures. nih.govresearchgate.net Limited fluorescence recovery after photobleaching suggests slow diffusion within the coacervates, indicating that they exist in a gel-like state. researchgate.net

Electron microscopy (EM) provides unparalleled resolution for the ultrastructural analysis of peptide coacervates, revealing details about their morphology and internal structure that are not discernible by light microscopy. Techniques such as cryogenic scanning electron microscopy (Cryo-SEM) and transmission electron microscopy (TEM) are particularly valuable.

Biophysical Characterization Approaches

Biophysical techniques are essential for quantifying the physical properties of this compound coacervates, such as their size, and for studying their interactions with biological interfaces like cell membranes.

Dynamic light scattering (DLS) is a non-invasive technique widely used to determine the size distribution of particles in suspension. For this compound systems, DLS is instrumental in characterizing the size of the coacervate droplets and how their dimensions are affected by peptide concentration and pH.

DLS measurements have shown that at pH 7.4, HBpep forms coacervates with a diameter of approximately 1 μm. frontiersin.org The size of these coacervates has been observed to gradually increase with increasing peptide concentration. frontiersin.org In contrast, at pH 6, where the peptide exists in an oligomeric state rather than as coacervates, DLS measurements reflect the size of these smaller assemblies. frontiersin.org At concentrations of 0.5 mg/mL or higher, the average diameter of HBpep particles is larger than 2 μm and can range from 1–6 μm, with this compound particles being slightly smaller. nih.gov

Table 2: Concentration-Dependent Size of HBpep Coacervates at pH 7.4 Measured by DLS
HBpep Concentration (mg/mL)Average Particle Diameter
0.1 - 0.5~1 µm, with gradual increase
≥ 0.5> 2 µm (ranging from 1-6 µm)

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a surface-sensitive technique that allows for the real-time analysis of interactions between molecules and a sensor surface. In the context of this compound, QCM-D is employed to study the interactions of the peptide coacervates with model cell membranes, typically in the form of supported lipid bilayers (SLBs).

QCM-D studies have revealed pH-dependent interactions between HBpep and SLBs. ntu.edu.sg At a physiological pH of 7.4, where HBpep forms coacervates and is largely uncharged, its adsorption onto the lipid bilayer is fully reversible. ntu.edu.sg This suggests that there is no significant rearrangement of the lipid bilayer upon interaction with the coacervates. ntu.edu.sg In contrast, at pH 6, where HBpep exists as positively charged oligomers, it inserts into the SLB. ntu.edu.sg This insertion is facilitated by interactions with charged lipids and cholesterol within the model membrane. ntu.edu.sg These findings indicate that HBpep coacervates at physiological pH are unlikely to cross cell membranes through a simple passive mechanism. frontiersin.orgntu.edu.sg

Neutron Reflectometry (NR) for Interface Analysis

Neutron reflectometry (NR) is a powerful technique for elucidating the nanostructure of interfaces, making it particularly valuable for studying the interaction of this compound with lipid membranes. This method involves directing a beam of neutrons at a flat surface and measuring the intensity of the reflected neutrons as a function of the angle of incidence. The resulting reflectivity profile provides detailed information about the thickness, density, and composition of thin films and adsorbed layers at interfaces.

In studies of systems analogous to this compound, such as synthetic amphiphilic α-helical peptides interacting with supported hybrid bilayer membranes (HBMs), NR has been instrumental. nih.gov For instance, research on HBMs composed of a self-assembled monolayer of perdeuterated octadecanethiol on gold with an overlying leaflet of acyl-deuterated phosphatidylcholine has utilized NR to probe the insertion of peptides. nih.gov By employing contrast variation, where the isotopic composition of the solvent is changed, different structural components can be highlighted or masked, enabling a detailed structural analysis. nih.gov

Modeling of the NR data from such experiments can distinguish between various modes of peptide incorporation, such as surface adsorption versus transmembrane insertion. nih.gov For example, subtle changes in the reflectivity spectra, particularly at specific momentum transfer (Qz) ranges, can indicate the insertion of a peptide into the lipid leaflet. nih.gov The analysis provides quantitative data on the thickness and scattering length density (SLD) of the different layers, including the hydrophobic core and the hydrated head groups of the lipid bilayer, both before and after the introduction of the peptide. nih.gov

The table below summarizes typical parameters that can be obtained from NR analysis of a hybrid bilayer membrane before and after peptide incubation, illustrating the type of quantitative data this technique provides.

ParameterBefore Peptide IncubationAfter Peptide Incubation
d-ODT Thickness (Å) ~18~18
d-ODT SLD (x 10⁻⁶ Å⁻²) 7.57.5
Lipid Acyl Chain Thickness (Å) ~17.5Varies
Lipid Acyl Chain SLD (x 10⁻⁶ Å⁻²) 7.0Varies
Lipid Headgroup Thickness (Å) ~10Varies
Lipid Headgroup SLD (x 10⁻⁶ Å⁻²) 1.5Varies
Total Hydrophobic Layer Thickness (Å) ~35.5Varies

Note: This table is illustrative, based on findings from similar peptide-membrane systems. Specific values for an this compound system would require direct experimental investigation.

Fluorescence Recovery After Photobleaching (FRAP) for Molecular Mobility

Fluorescence Recovery After Photobleaching (FRAP) is a microscopy-based technique used to study the mobility of fluorescently labeled molecules within a sample. fluorofinder.comresearchgate.net In the context of this compound, FRAP is employed to characterize the dynamic properties of the peptide coacervates, specifically to determine whether they exist in a liquid-like or a more static, gel-like state. nih.gov

The experimental setup involves labeling a small fraction of the this compound peptides with a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC), and then inducing coacervation. nih.gov A high-intensity laser is used to photobleach a specific region of interest (ROI) within a coacervate, effectively quenching the fluorescence in that area. fluorofinder.comnih.gov The subsequent recovery of fluorescence in the bleached region is monitored over time using a low-intensity laser. fluorofinder.comnih.gov The rate and extent of this recovery provide quantitative information about the diffusion of the labeled peptides. fluorofinder.com

Studies on this compound coacervates have shown very limited fluorescence recovery over time after photobleaching. nih.gov This indicates that the diffusion of the FITC-labeled this compound within the coacervate is very slow, suggesting that these particles are in a gel-like state rather than being highly fluid liquid droplets. nih.gov

The key parameters derived from a FRAP experiment are the mobile fraction and the halftime of recovery. researchgate.net The mobile fraction represents the percentage of fluorescent molecules that are free to move and contribute to the fluorescence recovery, while the halftime is the time it takes for the fluorescence to recover to half of its final intensity. researchgate.net In the case of this compound coacervates, the observed limited recovery suggests a very low mobile fraction. nih.gov

ParameterDescriptionFinding in this compound Coacervates
Fluorescence Recovery The return of fluorescence intensity in the photobleached region due to the movement of unbleached molecules into the area.Very limited over time. nih.gov
Molecular Mobility/Diffusion The rate at which molecules move within the coacervate.Very slow. nih.gov
Inferred State The physical state of the coacervate based on molecular mobility.Gel-like. nih.gov
Mobile Fraction The proportion of fluorescently labeled molecules that are free to move.Low (inferred from limited recovery).

Computational Modeling and Simulation Approaches

Atomistic Molecular Dynamics (MD) Simulations for Interaction Elucidation

Atomistic molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of biological molecules at a detailed, atomic level. nih.gov This method calculates the trajectory of every atom in a system over time by solving Newton's equations of motion, providing insights into molecular interactions, conformational changes, and dynamic processes. youtube.com

For the this compound system, atomistic MD simulations can be employed to elucidate the fundamental interactions that drive its self-assembly and liquid-liquid phase separation (LLPS). This compound is a peptide aggregate that can phase separate at pH values below 6.5 to form stable microdroplets. invivochem.net Simulations can provide a detailed picture of how changes in pH affect the protonation states of specific residues, such as histidine, and how this, in turn, influences peptide-peptide and peptide-solvent interactions.

Specific applications for this compound could include:

Investigating Inter-peptide Interactions: Simulating multiple this compound peptides in a solvent box can reveal the key non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic interactions) responsible for the formation of coacervates. nih.gov

Probing the Role of pH: By running simulations at different pH values (mimicked by altering the protonation states of titratable residues), one can directly observe the conformational changes and interaction patterns that lead to LLPS. nih.govbiorxiv.org

Characterizing the Hydration Shell: Analyzing the behavior of water molecules around the peptides can provide insights into the role of solvent in mediating the phase separation process.

While specific MD simulation studies on this compound are not yet prevalent in the literature, the methodology has been extensively used to study similar intrinsically disordered proteins and peptides that undergo phase separation, providing a strong basis for its application to this compound. nih.govnih.gov

Coarse-Grained Force Field Applications (e.g., Martini) for Phase Behavior Prediction

While atomistic simulations provide high-resolution details, they are computationally expensive and often limited to relatively small systems and short timescales. To study large-scale phenomena like the formation of micron-sized coacervates over longer times, coarse-grained (CG) modeling is a more feasible approach. mdpi.com

The Martini force field is a widely used coarse-graining methodology where groups of approximately four heavy atoms are represented as a single interaction bead. cgmartini.nlnih.gov This simplification significantly reduces the number of particles in the system, allowing for simulations of larger systems for longer durations. nih.gov

For this compound, Martini simulations can be applied to:

Predict Phase Diagrams: By systematically varying parameters such as peptide concentration, temperature, and ionic strength, CG simulations can be used to map out the phase diagram of this compound, identifying the conditions under which it undergoes LLPS. biorxiv.org

Study Coacervate Morphology and Dynamics: These simulations can predict the size, shape, and internal structure of the resulting coacervates. They can also provide insights into the dynamics of peptide exchange between the dense and dilute phases.

Screen Peptide Variants: The efficiency of CG models makes them suitable for high-throughput screening of different this compound variants to understand how specific amino acid substitutions affect phase separation behavior. cgmartini.nl

The process involves converting an atomistic structure of the peptide into a coarse-grained model and then running the simulation using the Martini force field for proteins and the appropriate solvent model. cgmartini.nlcgmartini.nl The results can then be analyzed to understand the collective behavior of the peptide system.

Theoretical Frameworks for Predicting LLPS Behavior

In conjunction with simulations, theoretical frameworks provide a conceptual and quantitative basis for understanding and predicting the liquid-liquid phase separation (LLPS) of biopolymers like this compound. These theories often simplify the complex interactions into a more manageable set of parameters, allowing for predictions of phase behavior.

One of the foundational theories is the Flory-Huggins theory of polymer solutions, which describes the thermodynamics of polymer mixing and can be adapted to describe the phase separation of associative polymers. The theory considers the combinatorial entropy of mixing and an effective interaction parameter (χ) that encapsulates the enthalpic contributions from polymer-polymer, solvent-solvent, and polymer-solvent interactions. Phase separation is predicted to occur when the interaction parameter exceeds a critical value.

For charged polymers like this compound, which contains multiple histidine residues, electrostatic interactions play a crucial role. nih.gov The Voorn-Overbeek theory , which combines Flory-Huggins theory with Debye-Hückel theory for electrolytes, can be used to account for these electrostatic contributions to the free energy of the system.

More advanced random-phase approximation (RPA) theories and field-theoretic simulations can also be applied. These frameworks can incorporate more detailed information about the polymer architecture, charge distribution, and specific interactions, offering a more nuanced prediction of the phase behavior.

These theoretical models are invaluable for:

Rationalizing Experimental Observations: They provide a physical basis for understanding why this compound undergoes phase separation in response to changes in pH, temperature, or salt concentration. nih.govbiorxiv.org

Guiding Experimental Design: The predictions from these models can help to narrow down the experimental conditions likely to result in LLPS.

Designing Novel Peptides: By understanding the key molecular features that drive phase separation, these theories can guide the design of new peptides with tailored phase behavior.

The application of these theoretical frameworks, often in close synergy with experimental data and computational simulations, is essential for a comprehensive understanding of the physicochemical principles governing this compound systems.

Applications in Molecular and Cellular Engineering Research

Engineering for Intracellular Macromolecular Delivery

A major application of HBpep-SA is its use in overcoming the challenge of delivering large, membrane-impermeable biomacromolecules into the intracellular environment. nih.govfrontiersin.org this compound forms coacervate microdroplets that can recruit various cargos during the self-coacervation process. ntu.edu.sg These cargo-loaded coacervates are internalized by cells and are designed to release their contents upon encountering the intracellular environment. ntu.edu.sgnih.gov

Enhanced Protein and Enzyme Translocation

This compound coacervates have demonstrated efficacy in delivering proteins and enzymes into cells. Studies have shown that this compound can efficiently recruit proteins with a wide range of molecular weights and isoelectric points. ntu.edu.sg For instance, Enhanced Green Fluorescent Protein (EGFP), a model protein, has been successfully delivered into various cell lines using this compound coacervates. ntu.edu.sgresearchgate.net The delivery process allows for the subsequent release of the protein cargo within the cytoplasm, preserving its bioactivity. ntu.edu.sgnih.gov

Data from research indicates the successful internalization and release of EGFP using this compound coacervates in cell lines such as HepG2. ntu.edu.sgresearchgate.net

Cell LineCargo ProteinObservation TimeOutcomeSource
HepG2EGFP4 hoursInternalization of coacervates observed. ntu.edu.sgresearchgate.net ntu.edu.sgresearchgate.net
HepG2EGFP24 hoursRelease of EGFP into cytoplasm observed. ntu.edu.sgresearchgate.net ntu.edu.sgresearchgate.net

Further research has explored the delivery of proteins ranging in size from small therapeutic peptides (726 Da) to large enzymes (430 kDa) using this compound, highlighting its broad applicability for protein delivery. invivochem.commedchemexpress.com

Efficient Nucleic Acid Delivery (e.g., mRNA, sgRNA)

Beyond proteins, this compound coacervates have shown promise for the intracellular delivery of nucleic acids, including messenger RNA (mRNA) and single guide RNA (sgRNA). ntu.edu.sginvivochem.commedchemexpress.com The ability to encapsulate mRNA makes this compound a potential vector for mRNA-based therapies and vaccines. invivochem.commedchemexpress.com The coacervation process allows for the recruitment of mRNA molecules, protecting them from degradation and facilitating their entry into cells. ntu.edu.sgnih.gov

Research suggests that this compound can efficiently recruit mRNA during coacervation. ntu.edu.sg This capability is significant for applications requiring the delivery of genetic material to modulate gene expression or introduce therapeutic RNA sequences.

Facilitated Genome Editing Tool Delivery (e.g., CRISPR/Cas9 Components)

The delivery of genome editing tools, such as CRISPR/Cas9 components, into cells is crucial for therapeutic and research applications. This compound coacervates have been investigated as a delivery system for various forms of CRISPR/Cas9 machinery, including plasmid DNA encoding Cas9 and sgRNA, Cas9 mRNA and sgRNA, and the Cas9 ribonucleoprotein (RNP) complex. researchgate.net The coacervates can encapsulate these components, and their redox-triggered disassembly in the cytoplasm facilitates the release of the editing tools. researchgate.net

Studies have indicated that this compound based systems can achieve higher transfection and editing efficiency compared to some commercially available transfection reagents for genome editing. researchgate.net The ability to deliver the Cas9 protein in its native form is a notable advantage, as it can help minimize off-target effects compared to approaches relying on continuous expression from delivered mRNA or DNA. researchgate.netbiorxiv.orginnovativegenomics.org

CRISPR/Cas9 Format DeliveredOutcomeSource
Plasmid DNA (pDNA) encoding Cas9 and sgRNAEncapsulation and intracellular delivery. researchgate.net researchgate.net
Cas9 mRNA and sgRNAEncapsulation and intracellular delivery. researchgate.net researchgate.net
Cas9 Ribonucleoprotein (RNP) complexEncapsulation and intracellular delivery, leading to genome editing. researchgate.net researchgate.net

Modulation of Endogenous Cellular Interaction Networks via Synthetic Hubs

This compound has also been explored for its potential to create stable synthetic hubs or organelles within cells, which could be used to modulate endogenous cellular interaction networks. biorxiv.orgnih.govresearchgate.netnih.gov Unlike applications focused on cargo release, this approach utilizes the stability of the internalized coacervates to form persistent intracellular compartments. biorxiv.orgnih.gov These synthetic hubs can potentially sequester or concentrate specific cellular components, thereby influencing biochemical reactions and signaling pathways. biorxiv.orgresearchgate.net

Research has demonstrated the efficient uptake and stable maintenance of HBpep and this compound particles in various cell types, including transformed human cell lines, mouse melanoma cells, and primary human immune cells. biorxiv.orgnih.govresearchgate.net These internalized particles are present in the cytosol and can function as stable interaction hubs for extended periods. biorxiv.orgresearchgate.net The ability to selectively load cargos, such as nanobodies that bind to specific target proteins, further enhances the potential of these coacervates to manipulate intracellular networks. biorxiv.orgresearchgate.netbiorxiv.org

Cell TypePeptide TypeObservation PeriodOutcomeSource
U2OS (human osteosarcoma)HBpep, this compound1 dayEfficient uptake and presence in cytosol. biorxiv.orgnih.gov biorxiv.orgnih.gov
B16-F10 (mouse melanoma)HBpep, this compound1 dayEfficient uptake and presence in cytosol. biorxiv.orgnih.gov biorxiv.orgnih.gov
Primary human monocytesHBpep, this compound1 dayEfficient uptake and presence in cytosol. biorxiv.orgnih.gov biorxiv.orgnih.gov

The development of these deliverable synthetic organelles represents a step towards engineering cellular functions by introducing designed compartments that can interact with the cell's native molecular machinery. biorxiv.orgnih.govnih.gov

Research on Antigen Sequestration and Enhanced Presentation to Immune Cells

This compound coacervates have been investigated for their role in enhancing antigen sequestration and presentation to immune cells, particularly T cells. researchgate.netrsc.orgbiorxiv.orgbiorxiv.org The ability of these peptide coacervates to encapsulate antigens and be internalized by antigen-presenting cells (APCs), such as dendritic cells, is crucial for initiating an effective immune response. rsc.orgnih.gov

Studies have shown that HBpep coacervates can efficiently recruit molecular cargo, including potential antigens. rsc.org Upon internalization by immune cells, the coacervates can enhance the presentation of these antigens to CD4⁺ and CD8⁺ T cells. researchgate.netrsc.orgbiorxiv.orgbiorxiv.org This enhanced presentation leads to robust T cell proliferation and the production of functional cytokines, indicating a potential adjuvant effect. researchgate.netrsc.orgbiorxiv.org

The mechanism involves the uptake of antigen-loaded coacervates by endocytic pathways, followed by processing and presentation of antigen-derived peptides via MHC class I and II pathways. rsc.orgnih.gov The use of this compound, with its redox-responsive release, could potentially influence the pathway of antigen processing and presentation, favoring cytosolic release and MHC class I presentation, which is critical for activating cytotoxic T lymphocytes. nih.govnih.gov

Research findings suggest that HBpep coacervates, including enantiomeric forms, can enhance antigen presentation and lead to increased T cell activation. researchgate.netrsc.orgbiorxiv.orgbiorxiv.org This highlights their potential as components in vaccine delivery systems aimed at eliciting strong cellular immune responses. researchgate.netrsc.orgbiorxiv.orgbiorxiv.org

Future Directions and Emerging Research Avenues for Hbpep Sa

Development of Refined Rational Design Principles for Tunable Coacervate Properties

Future research on HBpep-SA is focused on establishing more refined rational design principles to precisely control and tune the properties of the resulting coacervates. The modular nature of the HBpep sequence, particularly the variable residue positions within its Gly-His-Gly-X-Tyr (GHGXY) repeats, offers significant opportunities for modification nih.govbiorxiv.orgbiorxiv.org. Studies have already demonstrated that substituting residues at these positions can influence coacervate characteristics such as droplet size, encapsulation efficiency, environmental sensitivity, and stability researchgate.netbiorxiv.orgnih.govbiorxiv.orgbiorxiv.org. For instance, the hydrophobicity of residues at the X position affects the critical concentration for coacervate formation biorxiv.org. The introduction of charged residues and the balance of cation-π interactions also play a role in modulating coacervate formation and stability biorxiv.orgbiorxiv.org.

Further investigation is needed to fully understand how subtle sequence modifications, including the incorporation of D-amino acids, impact the kinetics of phase separation, droplet size, encapsulation efficiency, and stability researchgate.net. Developing a deeper, more predictive understanding of these sequence-structure-property relationships is crucial. This involves leveraging structural insights and potentially employing computational modeling to guide the design of this compound variants with tailored properties for specific applications. The goal is to move towards a more systematic and less empirical approach to engineering this compound coacervates with precisely controlled physical and chemical attributes.

In-depth Elucidation of Non-Canonical Cellular Uptake Mechanisms

A significant area for future research involves gaining a more in-depth understanding of the mechanisms by which this compound coacervates enter cells. While efficient uptake has been observed across various cell types nih.govbiorxiv.org, the process appears to involve non-canonical pathways distinct from classical endocytosis. Current findings suggest that the uptake shares features of macropinocytosis and phagocytosis, potentially involving actin-mediated processes and cholesterol-rich lipid rafts on the cell membrane nih.govbiorxiv.orgresearchgate.net. The uptake is also described as energy-dependent researchgate.net.

Despite these observations, the precise molecular details of how this compound coacervates interact with the cell membrane and are internalized remain to be fully elucidated. Research indicates that interactions between HBpep peptides and lipid membranes are influenced by factors such as lipid charge and cholesterol levels biorxiv.orgfrontiersin.org. Future studies should aim to dissect the specific roles of electrostatic interactions, aromatic residue interactions, and cholesterol in mediating coacervate adhesion and internalization. Furthermore, understanding the mechanisms governing the stochastic escape of cargo from endosomal encapsulation into the cytosol is critical for optimizing delivery efficiency nih.govbiorxiv.org. This could involve exploring strategies to promote endosomal escape, potentially through the co-assembly of assist peptides nih.govbiorxiv.org.

Expansion of Intracellular Engineering Paradigms Using this compound Scaffolds

The ability of this compound coacervates to deliver macromolecules directly into the cytosol and form stable intracellular entities presents exciting opportunities for expanding intracellular engineering paradigms. These coacervates can function as synthetic intracellular "hubs" or "organelles" nih.govbiorxiv.orgresearchgate.net. Future research will explore the full potential of using this compound scaffolds to compartmentalize and organize biochemical processes within the cellular environment.

This includes utilizing this compound coacervates as platforms to recruit and concentrate specific proteins or nucleic acids, thereby influencing cellular signaling pathways or enzymatic reactions nih.govbiorxiv.org. The potential for spatial organization of cargo within the coacervates, such as forming core-shell structures, could enable the co-localization of different molecules for sequential reactions or targeted interactions researchgate.net. Emerging research is already demonstrating the utility of HBpep-based systems for delivering gene editing tools, such as CRISPR/Cas9 components, to achieve targeted genetic modifications rsc.orgbiorxiv.org. Future work will likely involve developing more sophisticated intracellular tools and functional units based on this compound coacervates for a wide range of cellular engineering applications, including the formation of targeted degradation machinery (degradomes) or the rewiring of aberrant cellular responses nih.govbiorxiv.org.

Integration of this compound with Advanced Synthetic Biology Frameworks

The unique properties of this compound, particularly its ability to undergo tunable phase separation and function as an intracellular scaffold, make it a compelling component for integration into advanced synthetic biology frameworks. Synthetic biology aims to design and construct new biological parts, devices, and systems, and this compound coacervates offer a means to create artificial, membraneless compartments within cells rsc.org.

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